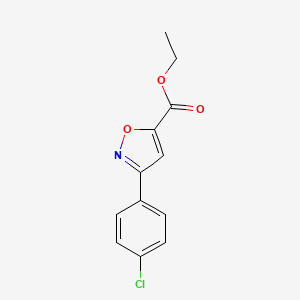

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

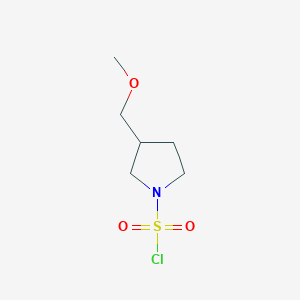

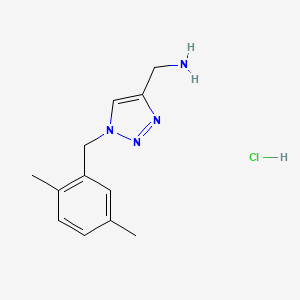

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, can be achieved through various methods . One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a isoxazole ring attached to a phenyl ring and an ethyl ester group . The isoxazole ring is a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 251.67 .Applications De Recherche Scientifique

Pharmaceutical Interest and Myolytic Activity

Ethyl esters of isoxazol-4-carboxylic acids, including variants substituted with 4-pyridyl and o-chlorophenyl groups such as ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have been explored for their pharmaceutical potential. Pharmacological screening indicates that some of these compounds exhibit myolytic (muscle relaxant) activity (Arena et al., 1975).

Synthesis Techniques and Biomimetic Applications

Studies have been conducted on the efficient synthesis of related compounds, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. These synthesis techniques are suitable for chiral sulfide and large-scale applications, highlighting the importance of these compounds in biomimetic synthesis, particularly in the context of synthesizing α-cyclopiazonic acid (Moorthie et al., 2007).

Anti-HSV-1 and Cytotoxic Activities

This compound derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These studies are crucial in exploring new therapeutic avenues, particularly in antiviral and anticancer domains (Dawood et al., 2011).

Structural Analysis and Antimicrobial Properties

The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, have been characterized, including X-ray diffraction studies. These compounds have been evaluated for their potential antimicrobial activities, making them significant in the field of pharmacology (Achutha et al., 2017).

Anticancer Potential

Novel pyrazole derivatives, synthesized from this compound, have shown promising results in in vitro antimicrobial and anticancer activity tests. Some of these compounds exhibited higher anticancer activity than known reference drugs, highlighting their potential in cancer therapy (Hafez et al., 2016).

Photochemical and Photophysical Properties

Research has also been conducted on the photochemical reactions and photophysical properties of compounds synthesized from ethyl isoxazole-5-carboxylates. Such studies are essential for understanding the potential applications of these compounds in photochemistry and materials science (Amati et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJZECLYUKCVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)